molecular formula C25H26N4O2 B2797680 N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide CAS No. 898432-35-4

N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide

Cat. No.: B2797680
CAS No.: 898432-35-4
M. Wt: 414.509
InChI Key: UXHFHQHVAQQBRI-UHFFFAOYSA-N
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Description

N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide is a complex organic compound that features a unique structure combining indoline, pyridine, and oxalamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indoline and pyridine intermediates, followed by their coupling through an ethyl linker. The final step involves the formation of the oxalamide bond.

  • Step 1: Synthesis of Indoline Intermediate

      Reagents: Indole, alkyl halide

      Conditions: Base (e.g., NaH), solvent (e.g., DMF), reflux

  • Step 2: Synthesis of Pyridine Intermediate

      Reagents: Pyridine, alkyl halide

      Conditions: Base (e.g., K2CO3), solvent (e.g., acetonitrile), heating

  • Step 3: Coupling Reaction

      Reagents: Indoline intermediate, pyridine intermediate, ethyl linker

      Conditions: Catalyst (e.g., Pd/C), solvent (e.g., THF), room temperature

  • Step 4: Formation of Oxalamide Bond

      Reagents: Coupled product, oxalyl chloride, amine

      Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane), cooling

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide can undergo various chemical reactions, including:

  • Oxidation: The indoline moiety can be oxidized to form indole derivatives.

      Reagents: Oxidizing agents (e.g., KMnO4, H2O2)

      Conditions: Acidic or basic medium, room temperature

  • Reduction: The pyridine ring can be reduced to form piperidine derivatives.

      Reagents: Reducing agents (e.g., LiAlH4, NaBH4)

      Conditions: Solvent (e.g., ethanol), heating

  • Substitution: The oxalamide group can undergo nucleophilic substitution reactions.

      Reagents: Nucleophiles (e.g., amines, thiols)

      Conditions: Solvent (e.g., DMF), room temperature

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, H2O2

    Reducing Agents: LiAlH4, NaBH4

    Nucleophiles: Amines, thiols

    Solvents: DMF, ethanol, dichloromethane

Major Products

    Oxidation Products: Indole derivatives

    Reduction Products: Piperidine derivatives

    Substitution Products: Various substituted oxalamides

Scientific Research Applications

N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Researchers study its interactions with enzymes and receptors to understand its biological activity.

Mechanism of Action

The mechanism of action of N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide involves its interaction with specific molecular targets. The indoline and pyridine moieties can bind to active sites of enzymes or receptors, modulating their activity. The oxalamide group may facilitate binding through hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(indolin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide
  • N1-(2-(pyridin-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide
  • N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(methyl)oxalamide

Uniqueness

N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide is unique due to the combination of indoline, pyridine, and oxalamide moieties in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-pyridin-3-ylethyl]-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2/c1-18(19-8-3-2-4-9-19)28-25(31)24(30)27-17-23(21-11-7-14-26-16-21)29-15-13-20-10-5-6-12-22(20)29/h2-12,14,16,18,23H,13,15,17H2,1H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHFHQHVAQQBRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CN=CC=C2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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